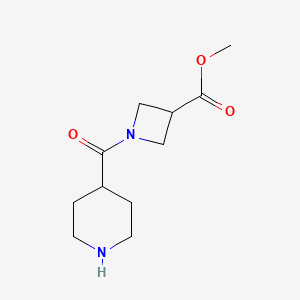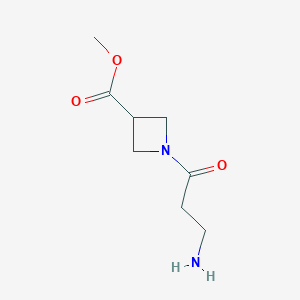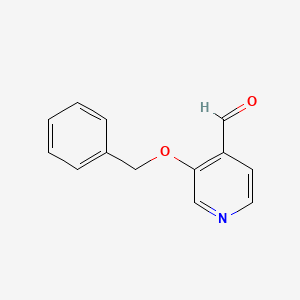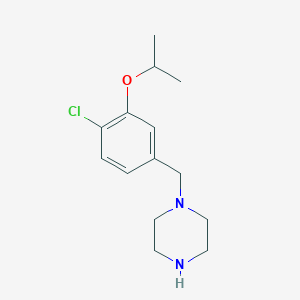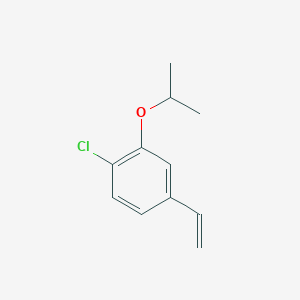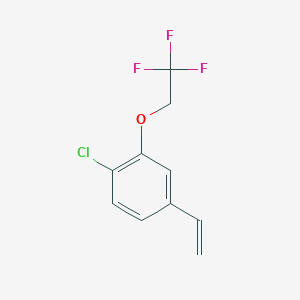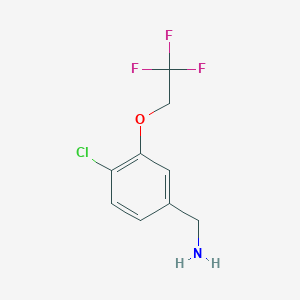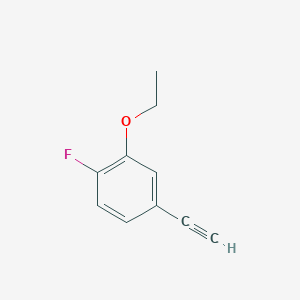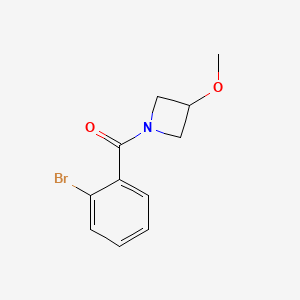
1-(2-Bromobenzoyl)-3-methoxyazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromobenzoyl)-3-methoxyazetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromobenzoyl group attached to the azetidine ring, along with a methoxy group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
The synthesis of 1-(2-Bromobenzoyl)-3-methoxyazetidine typically involves the reaction of 2-bromobenzoyl chloride with 3-methoxyazetidine in the presence of a base. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction is carried out at room temperature, and the product is purified using standard techniques such as column chromatography.
For industrial production, the process may be scaled up by optimizing the reaction conditions to ensure higher yields and purity. This could involve the use of more efficient solvents, catalysts, and purification methods to meet the demands of large-scale synthesis.
化学反応の分析
1-(2-Bromobenzoyl)-3-methoxyazetidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The bromobenzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Bromobenzoyl)-3-methoxyazetidine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 1-(2-Bromobenzoyl)-3-methoxyazetidine involves its interaction with specific molecular targets in biological systems. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to fully elucidate its mechanism of action.
類似化合物との比較
1-(2-Bromobenzoyl)-3-methoxyazetidine can be compared with other similar compounds, such as:
1-(2-Bromobenzoyl)proline: This compound also contains a bromobenzoyl group but is attached to a proline ring instead of an azetidine ring.
2-Bromobenzoyl chloride: This compound is a precursor in the synthesis of this compound and contains a bromobenzoyl group attached to a chloride.
1-(2-Bromobenzoyl)-6-iodo-β-carboline: This compound contains both bromobenzoyl and iodo groups attached to a β-carboline ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
(2-bromophenyl)-(3-methoxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-8-6-13(7-8)11(14)9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKNAZCWNIWRFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
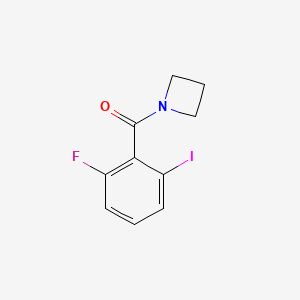
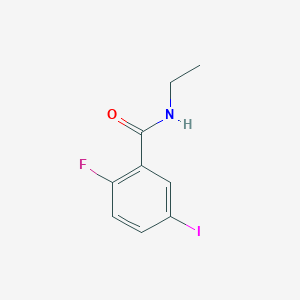
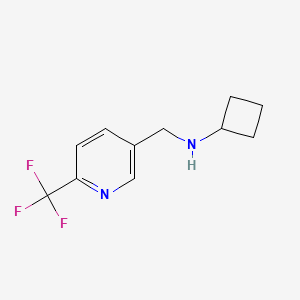
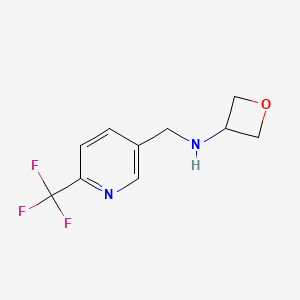
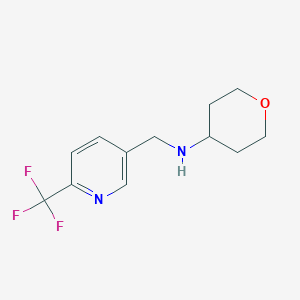
![N-[(3-iodophenyl)methyl]oxetan-3-amine](/img/structure/B8170488.png)
